Sodium‑Channel Binding Affinity vs. Clinical Standard Phenytoin
In the same [3H]batrachotoxin‑A‑20α‑benzoate displacement assay, the target compound displayed an IC₅₀ of 851 000 nM (851 μM) [REFS‑1], whereas the clinical anticonvulsant phenytoin exhibited an IC₅₀ of 40 000 nM (40 μM) [REFS‑2].
| Evidence Dimension | Inhibition of [3H]BTX‑B binding to neuronal voltage‑dependent sodium channels (IC₅₀) |
|---|---|
| Target Compound Data | 851 000 nM (851 μM) |
| Comparator Or Baseline | Phenytoin: 40 000 nM (40 μM) |
| Quantified Difference | ~21‑fold weaker binding than phenytoin |
| Conditions | Rat brain cerebral cortex synaptoneurosomes; displacement of [3H]batrachotoxin A 20‑α‑benzoate |
Why This Matters
This head‑to‑head quantitative benchmark enables researchers to calibrate the scaffold’s intrinsic sodium‑channel affinity relative to the gold‑standard anticonvulsant, informing lead‑optimization decisions.
- [1] BindingDB entry BDBM50022454. 3′,4′-dihydro‑2′H‑spiro[imidazolidine‑4,1′‑naphthalene]‑2,5‑dione (CHEMBL289046). IC₅₀ data for voltage‑gated sodium channel. View Source
- [2] BindingDB entry BDBM50101816. Phenytoin (CHEBI:8107). IC₅₀ data for voltage‑gated sodium channel. View Source
